molecular formula C15H18N2O4S B6511295 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950281-65-9

6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No. B6511295
CAS RN: 950281-65-9
M. Wt: 322.4 g/mol
InChI Key: ABAIBUGLXHIXMA-UHFFFAOYSA-N
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Description

The compound “6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound known as a benzopyran . This compound also contains a sulfonyl functional group attached to a methylpiperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, with a sulfonyl group and a methylpiperazine ring attached at the 3-position . The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s polarity and potentially its solubility in water . The piperazine ring could also influence the compound’s basicity .

Scientific Research Applications

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

6-methyl-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-3-4-13-12(9-11)10-14(15(18)21-13)22(19,20)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAIBUGLXHIXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one

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